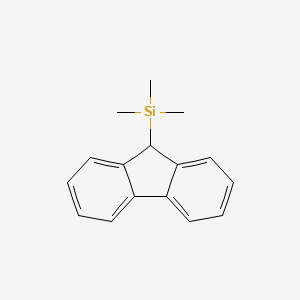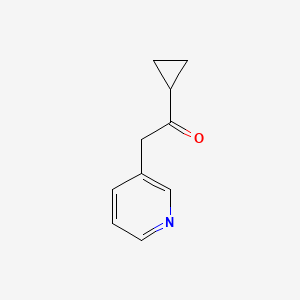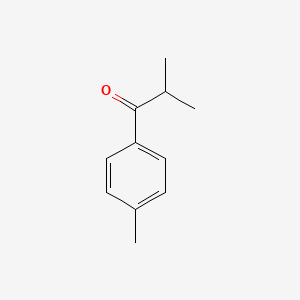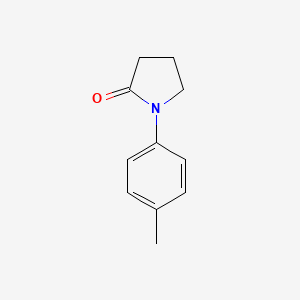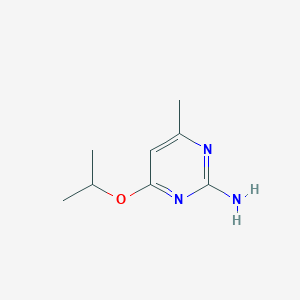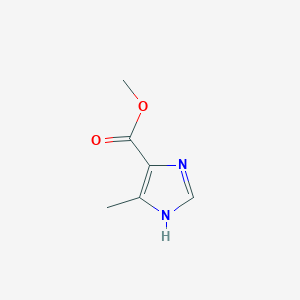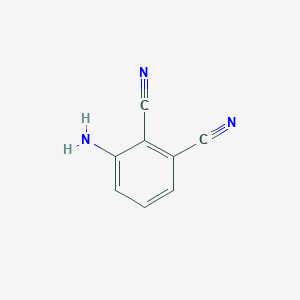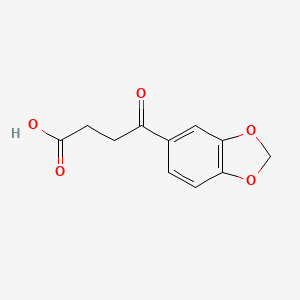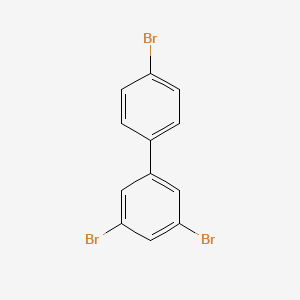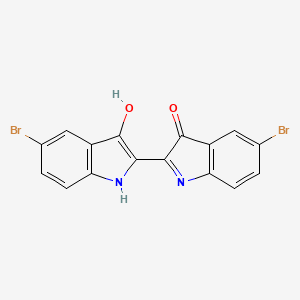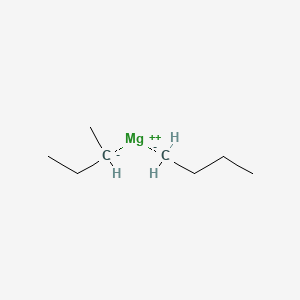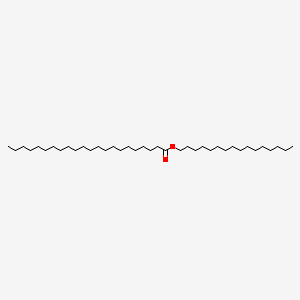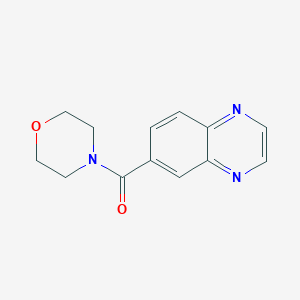
Morpholino(quinoxalin-6-yl)methanone
Descripción general
Descripción
Morpholino(quinoxalin-6-yl)methanone is a chemical compound with the molecular formula C13H13N3O2 . It has a molecular weight of 243.27 g/mol . The IUPAC name for this compound is 6-(4-morpholinylcarbonyl)quinoxaline .
Molecular Structure Analysis
The InChI code for Morpholino(quinoxalin-6-yl)methanone is 1S/C13H13N3O2/c17-13(16-5-7-18-8-6-16)10-1-2-11-12(9-10)15-4-3-14-11/h1-4,9H,5-8H2 . The canonical SMILES structure is C1COCCN1C(=O)C2=CC3=NC=CN=C3C=C2 .Physical And Chemical Properties Analysis
Morpholino(quinoxalin-6-yl)methanone has a density of 1.3±0.1 g/cm3, a boiling point of 451.1±35.0 °C at 760 mmHg, and a flash point of 226.6±25.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación
Synthetic Pathways and Structural Analysis
The compound Morpholino(quinoxalin-6-yl)methanone has been a subject of interest in the synthesis and structural analysis of chemical compounds. In a study, a compound with a related structure, synthesized from natural podocarpic acid, demonstrated how morpholino rings adopt full chair conformations, highlighting the potential of morpholino compounds in chemical synthesis and structural biology (Bakare, John, Butcher, & Zalkow, 2005). This research underlines the versatility of morpholino compounds in generating complex structures with significant biological and chemical properties.
Interaction with Biological Molecules
Another fascinating area of research focuses on the interaction between morpholino compounds and biological molecules. A study investigated the in vitro interaction between 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride and human serum albumin (HSA), revealing a strong ability to quench the intrinsic fluorescence of HSA. This suggests potential applications in studying drug-protein interactions and the pharmacokinetic behavior of morpholino compounds (Yegorova, Leonenko, Scrypynets, Maltsev, & Antonovich, 2016).
Antibacterial Activity
The synthetic versatility of morpholino compounds extends to their potential antibacterial applications. Research into thiazolopyrazine-incorporated tetracyclic quinolone antibacterial agents, including morpholino derivatives, demonstrated excellent in vitro antibacterial activities against Gram-positive bacteria. This indicates the potential of morpholino compounds in developing new antibacterial agents, especially against resistant strains (Jinbo, Kondo, Taguchi, Inoue, Sakamoto, & Tsukamoto, 1994).
Hirshfeld Surface Analysis for Structural Characterization
The structural characterization of morpholino compounds through Hirshfeld surface analysis provides insight into their solid-state interactions, which is crucial for understanding their behavior and potential applications. A study on (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone highlighted its antiproliferative activity alongside detailed structural analysis, underscoring the importance of morpholino compounds in medicinal chemistry (Benaka Prasad, Anandakumar, Raghu, Raghava Reddy, Deepa Urs, & Naveen, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
morpholin-4-yl(quinoxalin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(16-5-7-18-8-6-16)10-1-2-11-12(9-10)15-4-3-14-11/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQACKBFPJVQSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350657 | |
| Record name | MORPHOLIN-4-YL-QUINOXALIN-6-YL-METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(quinoxalin-6-yl)methanone | |
CAS RN |
312319-71-4 | |
| Record name | MORPHOLIN-4-YL-QUINOXALIN-6-YL-METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



